Benzofuran, 4-chloro-2,3-dimethyl-
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Overview
Description
Benzofuran, 4-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
Benzofuran, 4-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Benzofuran, 4-chloro-2,3-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran, 4-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another derivative with similar applications in treating skin conditions.
Angelicin: Known for its therapeutic potential in skin disease treatment.
Uniqueness
Benzofuran, 4-chloro-2,3-dimethyl- stands out due to its unique structural features and wide array of biological activities. Its chloro and dimethyl substitutions enhance its chemical reactivity and biological efficacy compared to other benzofuran derivatives .
Properties
CAS No. |
27044-65-1 |
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Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H,1-2H3 |
InChI Key |
MWNGVINAQLYWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC=C2)Cl)C |
Origin of Product |
United States |
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